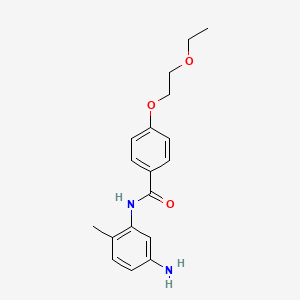

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide exhibits a complex three-dimensional structure characterized by multiple functional domains that contribute to its unique physicochemical properties. The compound possesses a molecular formula of C₁₈H₂₂N₂O₃ with an estimated molecular weight of approximately 314.4 grams per mole, derived from structural analogues with similar substitution patterns. The core benzamide framework provides structural rigidity through the planar amide linkage, while the ethoxyethoxy substituent introduces conformational flexibility that significantly influences the overall molecular geometry and packing arrangements.

Crystallographic analysis of related benzamide structures reveals important insights into the solid-state organization of compounds with similar molecular architectures. Studies of benzamide crystal structures demonstrate that these compounds typically exhibit complex hydrogen bonding networks that stabilize the crystal lattice. The presence of the amino group at the 5-position of the methylphenyl ring creates additional hydrogen bonding sites that can participate in intermolecular interactions, potentially leading to the formation of dimeric or polymeric chain structures through N-H···O hydrogen bonds. The methyl group at the 2-position of the phenyl ring introduces steric effects that can influence the planarity of the amide linkage and affect the overall crystal packing efficiency.

The ethoxyethoxy substituent at the para position of the benzene ring contributes significantly to the molecular flexibility and polarity distribution within the crystal structure. This aliphatic chain can adopt multiple conformations, ranging from extended to folded configurations, depending on intermolecular interactions and crystal packing forces. The ether oxygen atoms within this chain serve as potential hydrogen bond acceptors, creating opportunities for additional stabilizing interactions within the crystal lattice. Comparative analysis with structurally related compounds suggests that the presence of such flexible chains can lead to disorder phenomena in crystal structures, particularly at elevated temperatures or in systems with multiple conformational minima.

The overall molecular geometry is expected to exhibit significant deviations from planarity due to the steric interactions between the various substituents and the inherent flexibility of the ethoxyethoxy chain. The dihedral angles between the benzene rings and the central amide plane are likely to be influenced by both intramolecular steric effects and intermolecular packing forces, resulting in a twisted molecular conformation that optimizes both local bonding interactions and global crystal stability.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and dynamic behavior in solution and solid states. Nuclear magnetic resonance spectroscopy reveals characteristic resonances that correspond to the various functional groups within the molecule, enabling precise structural confirmation and conformational analysis. The proton nuclear magnetic resonance spectrum is expected to display distinct signals for the aromatic protons in the 6.8-7.8 parts per million region, with the amino group protons appearing as a broad exchangeable signal around 5.1 parts per million.

The methyl group attached to the phenyl ring generates a sharp singlet resonance at approximately 2.3 parts per million, while the ethoxyethoxy chain produces a complex multiplet pattern in the aliphatic region between 1.2-4.4 parts per million. The ethyl portion of the ethoxyethoxy substituent typically exhibits a characteristic triplet-quartet pattern due to the coupling between the methyl and methylene protons, with the methyl triplet appearing around 1.2-1.3 parts per million and the ethoxy methylene quartet observed near 3.8-4.2 parts per million. The central methylene groups of the ethoxyethoxy chain appear as overlapping multiplets in the 3.6-4.0 parts per million region, reflecting the chemical environment created by the adjacent ether oxygen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of the various carbon environments. The carbonyl carbon of the amide group resonates in the 165-175 parts per million range, while the aromatic carbons appear between 110-140 parts per million. The aliphatic carbons of the ethoxyethoxy chain exhibit chemical shifts in the 15-70 parts per million region, with the methyl carbon appearing at the upfield end of this range and the ether-linked methylene carbons appearing at progressively downfield positions due to the deshielding effects of the oxygen atoms.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The primary amine group generates symmetric and asymmetric stretching vibrations in the 3300-3500 wavenumber region, while the amide carbonyl produces a strong absorption band around 1650-1680 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, and the aliphatic carbon-hydrogen stretching modes contribute to the complex absorption pattern observed in the 2800-3000 wavenumber range. The ether linkages within the ethoxyethoxy chain generate characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural elucidation. The molecular ion peak is expected to appear at mass-to-charge ratio 314, corresponding to the molecular weight of the intact compound. Characteristic fragmentation patterns include the loss of the ethoxyethoxy substituent through cleavage of the ether linkage, resulting in fragment ions corresponding to the substituted benzamide core structure.

Computational Chemistry Approaches (Density Functional Theory, Molecular Dynamics)

Computational chemistry methods provide powerful tools for understanding the electronic structure, conformational preferences, and dynamic behavior of this compound at the molecular level. Density functional theory calculations offer detailed insights into the ground-state geometry optimization, electronic properties, and vibrational characteristics of this complex benzamide derivative. These computational approaches complement experimental observations and enable the prediction of properties that may be difficult to measure directly through conventional analytical techniques.

Density functional theory optimization studies reveal the preferred molecular conformations and the energy landscape associated with conformational changes, particularly those involving rotation around the flexible ethoxyethoxy chain. The calculations typically employ standard functional methods such as the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets to achieve reliable geometric and energetic predictions. The optimized molecular geometry provides information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the compound in its minimum energy conformation.

Electronic structure analysis through density functional theory calculations elucidates the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide insights into the electronic properties that govern the compound's behavior in chemical reactions and binding interactions with biological targets. The electrostatic potential maps generated from these calculations reveal the spatial distribution of positive and negative electrostatic potential regions, which are crucial for understanding hydrogen bonding patterns and other non-covalent interactions.

Vibrational frequency calculations using density functional theory methods enable the theoretical prediction of infrared and Raman spectra, facilitating direct comparison with experimental spectroscopic data. These calculations provide assignments for observed vibrational modes and help identify characteristic frequency patterns associated with specific functional groups within the molecule. The calculated vibrational frequencies also serve as indicators of the stability of the optimized molecular geometry, as the absence of imaginary frequencies confirms that the structure represents a true energy minimum rather than a transition state or higher-order saddle point.

Molecular dynamics simulations extend the computational analysis to investigate the time-dependent behavior of the compound under various conditions, including different temperatures, solvation environments, and crystal packing arrangements. These simulations provide insights into conformational flexibility, particularly the rotational dynamics of the ethoxyethoxy chain and the thermal motion of the various molecular segments. The trajectory analysis from molecular dynamics simulations reveals information about the accessible conformational space and the barriers to conformational interconversion, which are important for understanding the compound's behavior in biological systems and materials applications.

The computational investigation of intermolecular interactions through crystal structure prediction methods and periodic density functional theory calculations provides insights into the solid-state packing arrangements and the relative stability of different polymorphic forms. These calculations help explain the experimentally observed crystal structures and predict the likelihood of polymorphism or solvate formation under different crystallization conditions.

Comparative Analysis with Structural Analogues

The structural comparison of this compound with closely related analogues provides valuable insights into structure-activity relationships and the influence of specific substitution patterns on molecular properties. Several structurally related compounds serve as important reference points for this comparative analysis, including positional isomers with different substitution patterns and analogues with modified alkoxy chain lengths or compositions.

N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide represents a key structural analogue where the ethoxyethoxy substituent is positioned at the ortho rather than para position of the benzene ring. This positional change significantly affects the molecular geometry and intermolecular interaction patterns due to the proximity of the ethoxyethoxy chain to the amide carbonyl group. The ortho-substituted analogue exhibits different conformational preferences and may display altered hydrogen bonding capabilities compared to the para-substituted target compound. The molecular weight remains identical at 314.4 grams per mole, but the spatial arrangement of functional groups creates distinct physicochemical properties.

The comparison with N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide reveals the impact of amino group positioning on the molecular architecture. This analogue features the amino group at the meta position rather than the para position relative to the methyl substituent on the phenyl ring. The altered amino group position affects the electronic distribution within the aromatic system and modifies the hydrogen bonding potential of the molecule. The different substitution pattern also influences the overall molecular dipole moment and the preferred crystal packing arrangements.

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide provides insights into the effect of alkoxy chain length on molecular properties. This analogue contains a shorter methoxyethoxy chain compared to the ethoxyethoxy substituent in the target compound, resulting in reduced conformational flexibility and altered lipophilicity characteristics. The molecular weight is correspondingly lower, and the decreased chain length affects the balance between hydrophilic and lipophilic regions within the molecule. The shorter chain may lead to different crystal packing arrangements and modified solubility properties.

The structural comparison with N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide illustrates the impact of replacing the simple ethyl group with an aromatic phenyl substituent. This modification significantly increases the molecular complexity and introduces additional aromatic interactions that can influence both intramolecular conformation and intermolecular packing. The phenoxy analogue exhibits enhanced rigidity due to the aromatic substituent and displays different electronic properties arising from the extended conjugated system.

Analysis of related benzamide crystal structures reveals common structural motifs and packing patterns that provide insights into the likely solid-state behavior of the target compound. Many benzamide derivatives exhibit similar hydrogen bonding patterns involving the amide carbonyl and nitrogen atoms, leading to the formation of linear chains or dimeric structures in the crystal lattice. The presence of additional hydrogen bonding sites, such as the amino group in the target compound, can lead to more complex three-dimensional network structures with enhanced stability.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-10-11-23-16-8-5-14(6-9-16)18(21)20-17-12-15(19)7-4-13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDRCAFQDYRQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Nitration and Reduction: The initial step involves the nitration of 2-methylphenyl to introduce a nitro group, followed by reduction to convert the nitro group to an amine group.

Amidation: The amine group is then reacted with 4-(2-ethoxyethoxy)benzoic acid or its derivatives under appropriate conditions to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amine and ethoxyethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in their ether side chains and aromatic substituents, influencing molecular weight, lipophilicity, and bioactivity:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (LogP)* |

|---|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide | C₁₈H₂₂N₂O₄ | 330.38 | 2-ethoxyethoxy (para) | ~2.8 (estimated) |

| N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide | C₁₇H₂₀N₂O₄ | 316.35 | 2-methoxyethoxy (para) | ~2.5 |

| N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide | C₂₂H₂₂N₂O₃ | 362.40 | 2-phenoxyethoxy (para) | ~3.6 |

| AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) | C₂₁H₂₅ClFN₃O₃ | 437.90 | Chloro, ethoxy, fluorobenzyl morpholine | ~3.1 |

*LogP values estimated via computational tools; phenoxyethoxy increases lipophilicity significantly compared to shorter ether chains .

Biological Activity

N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and an ethoxyethoxy side chain, which may influence its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 300.35 g/mol. The ethoxyethoxy group is believed to enhance bioavailability, facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for various biochemical pathways. This inhibition can disrupt cellular processes, leading to therapeutic effects.

- Receptor Binding : It potentially binds to specific receptors, altering cellular responses and signaling pathways.

- Signal Transduction Modulation : By influencing signal transduction pathways, the compound can induce changes in cellular functions, contributing to its biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structural features have shown effectiveness against various pathogens, including bacteria and fungi. The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cells through various pathways, such as the activation of caspases and modulation of cell cycle regulators. This compound may share these properties, warranting further investigation into its efficacy against specific cancer types.

Study 1: Antiviral Activity

A study focused on related benzamide compounds demonstrated their potential as inhibitors of viral entry, particularly against filoviruses like Ebola and Marburg. Although this compound was not the primary focus, the structural similarities suggest it could exhibit similar antiviral properties. The study highlighted the importance of optimizing such compounds for enhanced antiviral activity .

Study 2: Proteomics Applications

Research has indicated that this compound may interact with specific proteins or enzymes involved in various biological processes. Its unique structure allows it to modulate biological functions effectively, making it a candidate for further exploration in therapeutic applications within proteomics research.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)-benzamide, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via amide coupling between 4-(2-ethoxyethoxy)benzoic acid derivatives and 5-amino-2-methylaniline. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Base catalysis : Potassium carbonate (K₂CO₃) is often used to neutralize HCl byproducts .

Critical parameters include temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 for acid:amine).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxyethoxy side chain (δ 3.5–4.5 ppm for -OCH₂CH₂O-) and aromatic protons .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Fluorescence spectroscopy : Emission spectra (λ_ex = 280 nm, λ_em = 350–450 nm) to study electronic properties and aggregation behavior .

Q. What in vitro models are recommended for preliminary pharmacological evaluation?

- Methodological Answer :

- Receptor binding assays : Screen for dopamine D2 and serotonin 5-HT3 receptor antagonism using radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT or resazurin assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying catalytic conditions?

- Methodological Answer : A factorial design approach is recommended to test variables:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TCICA | Acetonitrile | 80 | 78 | |

| DCC/DMAP | DCM | 25 | 65 | |

| Pivaloyl chloride | THF | 60 | 72 | |

| Key findings: TCICA in acetonitrile at 80°C maximizes yield due to efficient activation and minimal side reactions. |

Q. How can discrepancies in fluorescence intensity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or concentration effects. To standardize:

- Solvent control : Use consistent solvents (e.g., ethanol or PBS) to avoid polarity-driven shifts .

- Concentration calibration : Prepare solutions in the 1–10 µM range to prevent aggregation-induced quenching .

- pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and stabilize the excited state .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses with dopamine D2 receptors (PDB ID: 6CM4). Focus on hydrogen bonding with Asp114 and π-π stacking with Phe389 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How should researchers address conflicting bioactivity data among structural analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

Data Contradiction Analysis

Q. Why do some studies report variable cytotoxicity in cancer cell lines?

- Methodological Answer : Variability may stem from differences in:

- Cell line selection : Genetic heterogeneity (e.g., p53 status in MCF-7 vs. MDA-MB-231) affects drug response .

- Assay duration : Longer incubation (72 hours) may reveal delayed apoptosis, unlike 24-hour assays .

Mitigation: Normalize data using positive controls (e.g., doxorubicin) and replicate across multiple cell lines.

Tables for Key Findings

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TCICA | Acetonitrile | 80 | 78 |

| DCC/DMAP | DCM | 25 | 65 |

| Pivaloyl chloride | THF | 60 | 72 |

Q. Table 2. Fluorescence Intensity Variation with Solvent Polarity

| Solvent | Dielectric Constant (ε) | λ_em (nm) | Intensity (a.u.) |

|---|---|---|---|

| Ethanol | 24.3 | 420 | 850 |

| PBS | 80.1 | 390 | 620 |

| DMSO | 46.7 | 410 | 720 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.